Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 1,3-dicarbonyl compounds with hydrazine hydrate under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Medicine: Research is ongoing into its use as a scaffold for drug development, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
- Methyl 1H-pyrazole-5-carboxylate
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4,5-Dihydro-1H-pyrazole derivatives
Comparison: Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate (MMPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of MMPC, including its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MMPC is characterized by its pyrazole ring structure, which includes a carboxylate group and a methyl substituent. The molecular formula is C7H10N2O2, with a molecular weight of approximately 170.1659 g/mol. Its unique structural features contribute to its reactivity and biological properties.
Table 1: Key Features of this compound
Property | Value |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 170.1659 g/mol |
Structural Category | Heterocyclic compound |
Functional Groups | Carboxylate, Methyl |
Antidiabetic Properties
Research indicates that derivatives of MMPC exhibit potential antidiabetic effects. Some studies have shown that these compounds can lower blood glucose levels significantly, suggesting their utility in managing diabetes.
Antimicrobial Activity
MMPC and its derivatives have been evaluated for antimicrobial properties. Studies report broad-spectrum activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition of microbial growth . The exact mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of MMPC has also been investigated. Compounds derived from MMPC have demonstrated significant inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Anticancer Activity
The anticancer properties of MMPC are notable, with several studies indicating that pyrazole derivatives can inhibit tumor cell proliferation. This effect is often mediated through the induction of apoptosis in cancer cells and the inhibition of specific oncogenic pathways .
The biological activity of MMPC is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : MMPC can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may act on specific receptors related to inflammation and cell proliferation, thus exerting therapeutic effects.
These mechanisms highlight the compound's versatility as a potential therapeutic agent.
Case Studies and Research Findings
- Antidiabetic Study : A study demonstrated that a derivative of MMPC significantly reduced blood glucose levels in diabetic rats. The compound was administered at varying doses, showing a dose-dependent response in glucose reduction.
- Antimicrobial Evaluation : In vitro tests revealed that MMPC exhibited MIC values ranging from 2.50 to 20 µg/mL against strains such as E. coli and Staphylococcus aureus. The compound's efficacy was comparable to standard antibiotics .
- Anti-inflammatory Research : In an experimental model of inflammation, MMPC derivatives were shown to reduce edema significantly compared to control groups, indicating their potential use in treating inflammatory conditions .
Properties
IUPAC Name |
methyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-3-7-8-5(4)6(9)10-2/h3-5,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXXGATWODULHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=NNC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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